molecular formula C21H20ClN3O6 B2924973 N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide CAS No. 874805-69-3

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide

Cat. No. B2924973
CAS RN: 874805-69-3
M. Wt: 445.86
InChI Key: FTPRGGIIWMVDIM-UHFFFAOYSA-N
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Description

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide is a useful research compound. Its molecular formula is C21H20ClN3O6 and its molecular weight is 445.86. The purity is usually 95%.
BenchChem offers high-quality N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural features of the compound may be explored for potential antiviral applications, particularly in the design of novel agents that can target a broad range of RNA and DNA viruses.

Anti-HIV Activity

The indole scaffold is also present in compounds with anti-HIV activity. Compounds with modifications at the indole moiety have been screened against HIV-1 and HIV-2 strains, showing promising results in inhibiting viral replication in acutely infected cells . This suggests that our compound could be a candidate for further research in anti-HIV drug development.

Anticancer Properties

Indole derivatives are known for their anticancer activities . They can bind with high affinity to multiple receptors, which is crucial in cancer treatment. The benzodioxole and oxazolidin rings present in the compound may contribute to its potential efficacy as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic applications .

Antioxidant Effects

Compounds with benzamide structures have demonstrated antioxidant activities , which are essential in protecting cells from oxidative stress . The compound , with its benzodioxole and oxazolidin components, could be studied for its antioxidant potential, possibly leading to applications in preventing or treating diseases associated with oxidative damage.

Antibacterial and Antimicrobial Activity

Benzamides and indole derivatives have shown antibacterial and antimicrobial effects . They have been used to inhibit the growth of various gram-positive and gram-negative bacteria . Research into the antibacterial properties of this compound could lead to new treatments for bacterial infections.

Fungicidal Applications

The structural analogs of indole have been synthesized with fungicidal activity in mind. New derivatives have been prepared and tested for their ability to inhibit fungal growth . The compound’s unique structure could be explored for its potential use as a fungicide in agricultural or pharmaceutical applications.

properties

IUPAC Name

N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(2-chlorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O6/c22-15-4-2-1-3-14(15)10-23-19(26)20(27)24-11-18-25(7-8-29-18)21(28)13-5-6-16-17(9-13)31-12-30-16/h1-6,9,18H,7-8,10-12H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPRGGIIWMVDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide

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